Cas no 201603-69-2 (4,4'-Bis(dimethylethoxysilyl)biphenyl)

4,4'-Bis(dimethylethoxysilyl)biphenyl Chemical and Physical Properties
Names and Identifiers
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- 4,4'-BIS(DIMETHYLETHOXYSILYL)BIPHENYL
- 4,4'-Bis(ethoxydimethylsilyl)-1,1'-biphenyl
- ethoxy-[4-[4-[ethoxy(dimethyl)silyl]phenyl]phenyl]-dimethylsilane
- 1,1'-Biphenyl, 4,4'-bis(ethoxydimethylsilyl)-
- SCHEMBL4429870
- 201603-69-2
- 4,4'-Bis(dimethylethoxysilyl)biphenyl
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- Inchi: InChI=1S/C20H30O2Si2/c1-7-21-23(3,4)19-13-9-17(10-14-19)18-11-15-20(16-12-18)24(5,6)22-8-2/h9-16H,7-8H2,1-6H3
- InChI Key: WBXHBWCRAYPDEY-UHFFFAOYSA-N
- SMILES: CCO[Si](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)(C)OCC
Computed Properties
- Exact Mass: 358.17843326g/mol
- Monoisotopic Mass: 358.17843326g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
4,4'-Bis(dimethylethoxysilyl)biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B935182-1g |
4,4'-BIS(DIMETHYLETHOXYSILYL)BIPHENYL |
201603-69-2 | 97% | 1g |
¥2,250.00 | 2022-09-29 |
4,4'-Bis(dimethylethoxysilyl)biphenyl Related Literature
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
Additional information on 4,4'-Bis(dimethylethoxysilyl)biphenyl
Introduction to 4,4'-Bis(dimethylethoxysilyl)biphenyl (CAS No. 201603-69-2)
4,4'-Bis(dimethylethoxysilyl)biphenyl, identified by its Chemical Abstracts Service (CAS) number 201603-69-2, is a specialized organic compound that has garnered significant attention in the field of advanced materials and polymer science. This biphenoxydimethylsilane derivative is characterized by its unique silane functional groups, which make it a valuable precursor in the synthesis of high-performance polymers, adhesives, and coatings. The compound’s molecular structure, featuring two phenyl rings linked by a central biphenylene unit and terminated with dimethylethoxysilyl groups, imparts exceptional thermal stability and chemical resistance, making it particularly suitable for applications in harsh environments.
The silane functionality in 4,4'-Bis(dimethylethoxysilyl)biphenyl plays a pivotal role in its reactivity and utility. Silanes are known for their ability to undergo hydrolysis and condensation reactions, forming stable silicon-oxygen-silicon (Si-O-Si) networks. This property is leveraged in the production of silane-modified polymers, where the silane groups enhance the material’s adhesion to various substrates, including metals, glass, and plastics. Such modifications are critical in industries requiring durable and weather-resistant materials.
In recent years, research has highlighted the potential of 4,4'-Bis(dimethylethoxysilyl)biphenyl as a building block for advanced composites. Its incorporation into polymer matrices improves mechanical strength and flame retardancy, making it an attractive candidate for aerospace and automotive applications. The compound’s ability to form cross-linked networks via sol-gel processes further enhances its suitability for high-temperature applications, where traditional polymers may degrade.
Moreover, the biphenyl core of 4,4'-Bis(dimethylethoxysilyl)biphenyl contributes to its electronic properties, which are of interest in the development of organic semiconductors and optoelectronic materials. The extended π-conjugation system within the biphenylene unit facilitates charge transport, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have demonstrated its efficacy in enhancing the performance of hole-transporting layers in OLED devices, leading to improved device efficiency.
The synthesis of 4,4'-Bis(dimethylethoxysilyl)biphenyl involves a multi-step process that typically begins with the reaction of biphenyl with chlorosilanes under controlled conditions. The dimethoxy groups are introduced through methylation reactions, followed by purification to isolate the desired product. Advances in synthetic methodologies have enabled higher yields and purities, making large-scale production more feasible. These improvements are crucial for meeting the growing demand for high-performance materials in industrial applications.
The compound’s versatility extends to its role as an intermediate in pharmaceutical research. While not directly used as a therapeutic agent, derivatives of 4,4'-Bis(dimethylethoxysilyl)biphenyl have been explored as ligands in drug discovery efforts. The silane groups provide a scaffold for modifying bioactive molecules, enhancing their solubility and bioavailability. This approach has shown promise in developing novel therapeutic agents targeting specific biological pathways.
Environmental considerations have also driven innovation in the use of 4,4'-Bis(dimethylethoxysilyl)biphenyl. Researchers are investigating greener synthetic routes that minimize waste and reduce energy consumption. Additionally, efforts are underway to develop biodegradable silane-based polymers derived from renewable resources. Such initiatives align with global sustainability goals and aim to reduce the environmental footprint of advanced material production.
The commercial applications of 4,4'-Bis(dimethylethoxysilyl)biphenyl continue to expand as new uses are discovered. In addition to its role in coatings and composites, it is being explored for use in electronic packaging materials and flexible electronics. Its ability to form stable interfaces between different materials makes it an ideal candidate for multilayer structures where reliability is paramount.
Future research directions include optimizing the compound’s properties for specific applications through molecular engineering. By fine-tuning its structure—such as altering the substitution pattern on the biphenylene core—scientists aim to enhance its performance further. Collaborative efforts between academia and industry are essential to translate these findings into commercially viable products that meet evolving market demands.
In conclusion,4,4'-Bis(dimethylethoxysilyl)biphenyl (CAS No. 201603-69-2) represents a cornerstone material in modern chemistry with far-reaching implications across multiple industries. Its unique properties make it indispensable in polymer science, electronics,and pharmaceutical research,while ongoing innovations promise even broader applications in the future.
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